![molecular formula C8H13N B14646509 9-Azabicyclo[4.2.1]non-7-ene CAS No. 51787-59-8](/img/structure/B14646509.png)
9-Azabicyclo[4.2.1]non-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[4.2.1]non-7-ene is a bicyclic compound with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol . This compound is known for its unique structural properties, which include a nitrogen atom incorporated into a bicyclic framework. It is also referred to by its CAS Registry Number 51787-59-8 .
Preparation Methods
The synthesis of 9-Azabicyclo[4.2.1]non-7-ene involves several methods, including:
Synthetic Routes: One common method involves the cycloaddition of N-carbocholesteroxyazepine to alkynes, catalyzed by cobalt (II) acetylacetonate in the presence of zinc and zinc iodide. This reaction yields functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
9-Azabicyclo[4.2.1]non-7-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely reported.
Substitution: Substitution reactions, particularly involving halogens, can occur.
Common Reagents and Conditions: Typical reagents include cobalt (II) acetylacetonate, zinc, zinc iodide, and N-halosuccinimides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
9-Azabicyclo[4.2.1]non-7-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Azabicyclo[4.2.1]non-7-ene and its derivatives involves interaction with nicotinic acetylcholine receptors. These compounds act as agonists, binding to the receptors and mimicking the action of acetylcholine, leading to various physiological effects . The exact molecular pathways and targets can vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
9-Azabicyclo[4.2.1]non-7-ene can be compared with other bicyclic compounds such as:
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Pinnamine: Another alkaloid with a bicyclic framework, known for its biological activity.
Bis-homoepibatidine: A synthetic compound with a bicyclic structure, studied for its pharmacological properties.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
51787-59-8 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
9-azabicyclo[4.2.1]non-7-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-5-7(3-1)9-8/h5-9H,1-4H2 |
InChI Key |
BBISWXDOHPTYAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


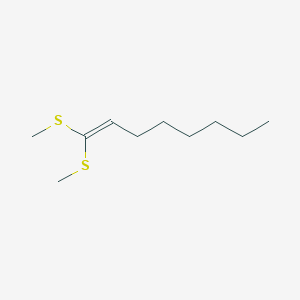
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
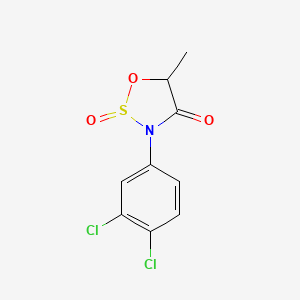

![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
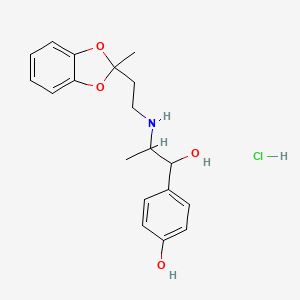
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
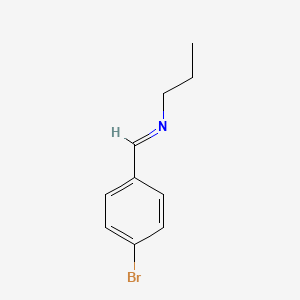
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
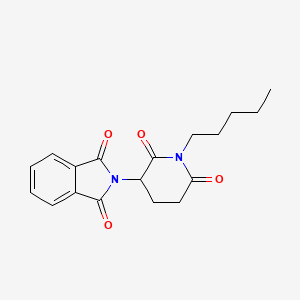
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

